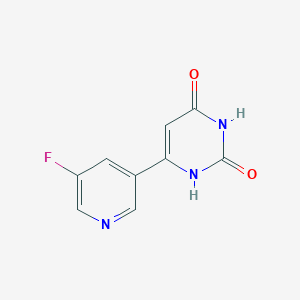
6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. In this case, the pyrimidine ring is substituted with a fluoropyridinyl group at the 6th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a fluoropyridinyl group. The fluorine atom in the fluoropyridinyl group is highly electronegative, which could influence the chemical properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and could also affect its polarity .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on developing efficient synthetic routes for this compound and related heterocycle derivatives. For instance, Ashraf et al. (2019) reported the synthesis of novel heterocycle derivatives, including the target compound, detailing their structural ascertainment through spectral techniques and computational analysis. The study highlighted the importance of density functional theory (DFT) and time-dependent (TD-DFT) computations in understanding the electronic structures of these compounds, which could be crucial for their potential applications in various fields, such as materials science or pharmaceuticals Ashraf et al., 2019.
Antimicrobial Activity
Vlasov et al. (2022) explored the antibacterial potential of derivatives, finding moderate activity against common pathogens like S. aureus, E. coli, and B. subtilis. This suggests that the compound and its derivatives could be promising candidates for developing new antibacterial agents, addressing the growing concern over antibiotic resistance Vlasov et al., 2022.
Herbicidal Activities
Studies on derivatives of 6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione have also revealed potential herbicidal applications. Wang et al. (2017) designed and synthesized novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, identifying several with promising herbicidal activities. These compounds showed strong weed control capabilities, suggesting their utility in agricultural applications Wang et al., 2017.
Molecular Dynamics and Reactivity
Theoretical studies, such as those by Prasad et al. (2010), have used DFT to compare molecular electrostatic potential surfaces and other properties of related compounds. Such analyses contribute to understanding the reactivity, stability, and interactions of these molecules with biological targets, which is crucial for designing drugs and other functional materials Prasad et al., 2010.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(5-fluoropyridin-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-5(3-11-4-6)7-2-8(14)13-9(15)12-7/h1-4H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNDWGNCOSJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




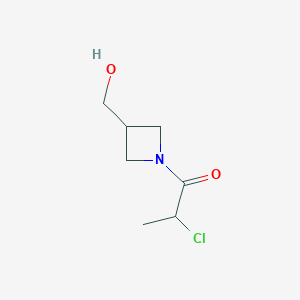
![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)
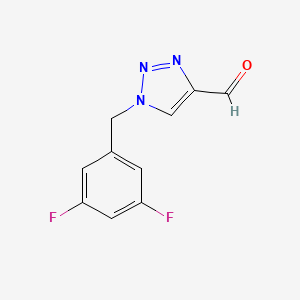
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)
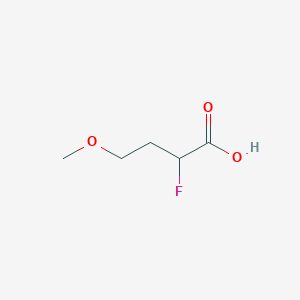

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)
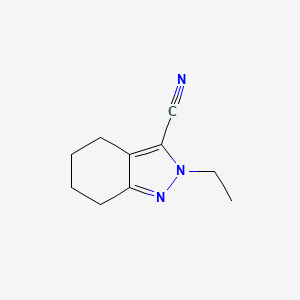
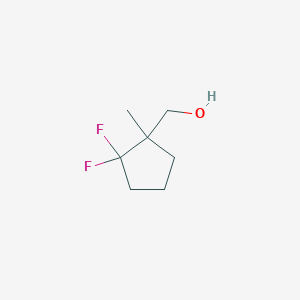
![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)
amine](/img/structure/B1474698.png)

